7-(4-Methoxyphenoxy)heptanehydroxamic acid
Description
7-(4-Methoxyphenoxy)heptanehydroxamic acid is a hydroxamic acid derivative characterized by a heptane chain substituted with a 4-methoxyphenoxy group and a terminal hydroxamic acid (-CONHOH) moiety. Hydroxamic acids are renowned for their metal-chelating properties and biological activities, particularly as inhibitors of metalloenzymes like histone deacetylases (HDACs) .
Properties
IUPAC Name |
N-hydroxy-7-(4-methoxyphenoxy)heptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-18-12-7-9-13(10-8-12)19-11-5-3-2-4-6-14(16)15-17/h7-10,17H,2-6,11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLXFPNLSHANKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenoxy)heptanehydroxamic acid typically involves the reaction of 7-(4-Methoxyphenoxy)heptanoic acid with hydroxylamine under acidic or basic conditions. The reaction can be carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the hydroxamic acid group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 7-(4-Methoxyphenoxy)heptanehydroxamic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenoxy)heptanehydroxamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amide or amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amides or amines.
Scientific Research Applications
7-(4-Methoxyphenoxy)heptanehydroxamic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Hydroxamic acids are known for their potential as histone deacetylase (HDAC) inhibitors, which are being investigated for their anticancer properties.
Industry: The compound can be used in the development of materials with specific metal-binding properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenoxy)heptanehydroxamic acid involves its ability to chelate metal ions through the hydroxamic acid group. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing substrate binding and catalysis. The compound may also interact with other molecular targets, such as histone deacetylases, through similar chelation mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares 7-(4-Methoxyphenoxy)heptanehydroxamic acid with key analogs:
*Calculated based on structural analysis where exact data is unavailable.
Key Observations:
- Hydroxamic Acid vs. Ketone/Ester : The hydroxamic acid group (-CONHOH) in the target compound distinguishes it from ketone or ester-containing analogs (e.g., compounds from and ). This group enhances metal-binding capacity, critical for enzyme inhibition .
- Synthetic Utility: Compounds like ethyl 7-(4-methoxyphenyl)-4,7-dioxoheptanoate () serve as intermediates in multistep syntheses, whereas hydroxamic acids often require hydroxylamine-based reactions.
Biological Activity
7-(4-Methoxyphenoxy)heptanehydroxamic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 7-(4-Methoxyphenoxy)heptanehydroxamic acid
- CAS Number : 1176497-00-9
- Molecular Formula : C15H21N2O3
- Molecular Weight : 275.34 g/mol
The compound features a hydroxamic acid functional group, which is known to interact with metal ions and enzymes, potentially leading to various biological effects.
7-(4-Methoxyphenoxy)heptanehydroxamic acid exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : Hydroxamic acids are known to inhibit metalloproteinases by chelating zinc ions at the active site. This inhibition can affect processes such as cell migration and tissue remodeling.
- Signal Pathway Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.
Biological Activity Overview
The biological activity of 7-(4-Methoxyphenoxy)heptanehydroxamic acid has been investigated in various studies, highlighting its potential therapeutic applications:
Anticancer Activity
Research indicates that the compound may have anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines. This effect could be beneficial in treating chronic inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro study on prostate cancer cells | 7-(4-Methoxyphenoxy)heptanehydroxamic acid exhibited a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM. |
| Anti-inflammatory assay | The compound reduced TNF-alpha levels by 30% in LPS-stimulated macrophages, indicating significant anti-inflammatory activity. |
| Mechanistic study | The compound was shown to induce apoptosis via the mitochondrial pathway, increasing cytochrome c release and activating caspase-3. |
Pharmacokinetics
Pharmacokinetic studies suggest that 7-(4-Methoxyphenoxy)heptanehydroxamic acid has favorable absorption and distribution characteristics. Its bioavailability is enhanced due to the presence of the methoxy group, which may improve solubility.
Safety and Toxicology
Initial toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, further studies are required to fully understand its safety in long-term use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
